Home > Products > Screening Compounds P75681 > Anti-hypertensive sulfonanilide 1
Anti-hypertensive sulfonanilide 1 -

Anti-hypertensive sulfonanilide 1

Catalog Number: EVT-10931336
CAS Number:
Molecular Formula: C20H25ClN2O4S
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anti-hypertensive sulfonanilide 1 is derived from sulfonamide compounds, which are characterized by the presence of a sulfonyl group attached to an aniline. These compounds have been extensively studied for their pharmacological properties, particularly in the context of cardiovascular health. They are classified as antihypertensive agents due to their ability to lower blood pressure through various mechanisms, including diuretic effects and vasodilation.

Synthesis Analysis

Methods and Technical Details

The synthesis of anti-hypertensive sulfonanilide 1 typically involves several steps:

  1. Starting Materials: The synthesis begins with aniline derivatives and sulfonyl chlorides.
  2. Reaction Conditions: The reaction usually requires a solvent such as dichloromethane or ethanol, and it is performed under controlled temperatures to ensure optimal yields.
  3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a pure form of anti-hypertensive sulfonanilide 1.

The specific reaction can be summarized as follows:

Aniline+Sulfonyl ChlorideAnti hypertensive Sulfonanilide 1\text{Aniline}+\text{Sulfonyl Chloride}\rightarrow \text{Anti hypertensive Sulfonanilide 1}

This method allows for the formation of the sulfonamide linkage critical for its antihypertensive activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of anti-hypertensive sulfonanilide 1 includes a sulfonamide functional group attached to an aromatic amine. The key features include:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b} (exact composition depends on specific derivative)
  • Molecular Weight: Typically ranges between 250-350 g/mol depending on substitutions.
  • Functional Groups: Contains a sulfonamide group (-SO2_2NH2_2) which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Anti-hypertensive sulfonanilide 1 undergoes various chemical reactions that contribute to its efficacy:

  1. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, affecting its solubility and bioavailability.
  2. Hydrolysis: Under certain conditions, it may hydrolyze to form inactive metabolites, influencing its pharmacokinetic profile.
  3. Complex Formation: It can form complexes with metal ions, which may alter its pharmacological activity.

These reactions are essential for understanding how the compound behaves in biological systems and its potential interactions with other substances.

Mechanism of Action

Process and Data

The mechanism of action of anti-hypertensive sulfonanilide 1 primarily involves:

  • Inhibition of Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, the compound reduces the formation of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.
  • Diuretic Effect: It promotes diuresis by acting on renal tubules, decreasing blood volume and subsequently lowering blood pressure.

The effectiveness of this mechanism can be quantified through studies measuring changes in systolic and diastolic blood pressure in treated populations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anti-hypertensive sulfonanilide 1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
  • Melting Point: Typically ranges from 150°C to 200°C depending on purity and specific derivative.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Scientific Uses

Anti-hypertensive sulfonanilide 1 is utilized in various scientific applications:

  • Clinical Treatment: Primarily used in managing hypertension in patients, often as part of combination therapy with other antihypertensives.
  • Research Studies: Investigated for its effects on cardiovascular health, potential side effects, and interactions with other medications.
  • Pharmacological Development: Serves as a lead compound for developing new antihypertensive agents with improved efficacy or reduced side effects.
Introduction to Hypertension and Pharmacological Targets

Pathophysiological Basis of Hypertension: RAS and Endothelin System Crosstalk

The renin-angiotensin system and endothelin system function as interdependent regulators of vascular tone, endothelial function, and end-organ remodeling. Angiotensin II activates AT1 receptors on vascular smooth muscle cells, inducing vasoconstriction while simultaneously stimulating endothelin-1 (ET-1) synthesis via angiotensin II type 1 receptor-mediated pathways [4]. ET-1, a 21-amino acid peptide produced primarily by endothelial cells, exerts potent vasoconstrictive effects through ETA receptors while promoting vascular smooth muscle proliferation, inflammation, and oxidative stress [4] [7]. Crucially, ET-1 amplifies RAS activity through positive feedback loops: ET-1 enhances renin release from juxtaglomerular cells and stimulates aldosterone synthesis, further promoting sodium retention and vascular resistance [7].

This bidirectional crosstalk creates a self-sustaining hypertensive cycle resistant to interruption by single-pathway inhibition. Endothelin-converting enzyme (ECE) shares structural homology with angiotensin-converting enzyme, facilitating co-regulation of both peptide systems [4]. Molecular studies confirm that ET-1 upregulates AT1 receptor expression in vascular tissues, while angiotensin II increases preproendothelin mRNA transcription and ET-1 secretion [7]. The clinical consequence of this interaction manifests as compensatory pathway activation during monotherapy—RAS inhibition triggers ET-1 upregulation, while endothelin receptor blockade activates renin release, ultimately limiting antihypertensive efficacy [4] [7].

Limitations of Current Antihypertensive Therapies: Monotherapy vs. Dual-Target Approaches

Conventional antihypertensive strategies exhibit significant limitations in achieving blood pressure control, particularly in high-risk populations. Clinical evidence indicates that monotherapy typically reduces systolic blood pressure by only 7-12 mmHg and diastolic pressure by 13-18 mmHg, proving insufficient for patients with stage 2 hypertension (≥140/90 mmHg) [5]. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial demonstrated that over 60% of hypertensive patients require multiple medications to achieve target blood pressures, with this proportion exceeding 80% among diabetic or renal-impaired populations [2] [5].

Key limitations of conventional approaches include:

  • Physiological compensation: Blockade of a single pressor mechanism frequently activates counter-regulatory pathways. RAS inhibition increases plasma renin activity and angiotensin I levels, while calcium channel blockers stimulate sympathetic nervous system activity and renin release [5].
  • Inadequate target organ protection: Certain drug classes demonstrate differential effects on clinical outcomes despite similar blood pressure reduction. Thiazide diuretics outperform angiotensin-converting enzyme inhibitors in stroke prevention, while calcium channel blockers provide superior heart failure risk reduction compared to beta-blockers [2].
  • Dose-dependent adverse effects: Monotherapy dose escalation intensifies off-target effects—higher-dose thiazides provoke hypokalemia, while calcium channel blockers cause peripheral edema—compromising treatment adherence [5] [8].

Table 1: Blood Pressure Control Rates with Monotherapy vs. Combination Therapy in Stage 2 Hypertension

Therapeutic ApproachPatient PopulationTarget Achievement RateMajor Clinical Trials
Thiazide monotherapyUncomplicated hypertension40-50%ALLHAT [2]
ACE inhibitor monotherapyDiabetic hypertension30-40%UKPDS [5]
Dual-agent initiationStage 2 hypertension70-80%ACCORD [5]
Triple-agent regimensResistant hypertension<90%SPRINT [3]

Pharmacodynamic studies reveal that rationally designed dual-target combinations lower blood pressure approximately fivefold more effectively than doubling the dose of a single agent [5]. Fixed-dose combinations targeting complementary pathways—particularly RAS inhibitors combined with calcium channel blockers or thiazides—demonstrate synergistic efficacy exceeding their additive effects while mitigating dose-limiting adverse events [5] [8]. This therapeutic advantage provides the foundation for developing single-molecule dual inhibitors like anti-hypertensive sulfonanilide 1.

Rationale for Dual Angiotensin II AT1 and Endothelin ETA Receptor Antagonism

The concurrent blockade of angiotensin II AT1 and endothelin ETA receptors represents a mechanistically grounded strategy to disrupt hypertension's self-amplifying pathophysiology. Preclinical models demonstrate that dual AT1/ETA inhibition produces greater vasodilation than either approach alone, normalizing vascular resistance in both conductance and resistance vessels [4] [7]. The molecular rationale stems from the receptors' complementary roles: AT1 activation stimulates ET-1 synthesis, while ETA signaling amplifies angiotensin II-induced vasoconstriction through protein kinase C-dependent pathways [7].

Anti-hypertensive sulfonanilide 1 (chemical name: N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]methanesulfonamide hydrochloride) embodies this dual-receptor approach. Extracted from patent EP0338793A2, this tetralin sulfonanilide derivative exhibits balanced affinity for both AT1 and ETA receptors [1] [6] [9]. Its chemical structure incorporates a sulfonanilide moiety essential for AT1 antagonism, coupled with a hydroxyethylaminotetralin pharmacophore conferring ETA receptor blockade [6] [9]. Molecular characterization confirms simultaneous occupancy of both receptor subtypes:

Table 2: Receptor Binding Profile of Anti-hypertensive Sulfonanilide 1

Receptor TargetAffinity (IC₅₀)Functional ActivityPhysiological Consequence
Angiotensin II AT112 nMCompetitive antagonistSuppresses angiotensin II-induced vasoconstriction; inhibits aldosterone release
Endothelin ETA18 nMNon-competitive antagonistBlocks ET-1-mediated vasoconstriction; attenuates vascular remodeling
Endothelin ETB>10,000 nMNo significant activityPreserves ETB-mediated vasodilation and ET-1 clearance

In conscious spontaneously hypertensive rats, anti-hypertensive sulfonanilide 1 produces dose-dependent blood pressure reduction at 3-30 mg/kg oral doses, with maximal effects exceeding those achieved by selective AT1 or ETA antagonists alone [1]. The compound's efficacy persists in low-renin hypertension models, reflecting its capacity to simultaneously target angiotensin-dependent and angiotensin-independent pressor mechanisms [1] [9]. Beyond acute hemodynamic effects, dual receptor blockade confers superior protection against vascular remodeling: in vitro studies demonstrate that co-inhibition of AT1 and ETA receptors synergistically reduces vascular smooth muscle hypertrophy and collagen deposition more effectively than single-pathway inhibition [7].

The pharmacological profile of anti-hypertensive sulfonanilide 1 illustrates the therapeutic advantage of dual receptor antagonism—simultaneously disrupting reciprocal activation between the RAS and endothelin systems while preserving potentially beneficial endothelin ETB receptor function [4] [7]. This approach demonstrates enhanced efficacy in preclinical models of treatment-resistant hypertension, particularly in salt-sensitive and renovascular hypertension where both systems exhibit pathological activation [7]. By addressing the mechanistic redundancy underlying hypertension's progression, dual AT1/ETA antagonists represent a promising therapeutic strategy for patients suboptimally controlled by conventional monotherapies.

Properties

Product Name

Anti-hypertensive sulfonanilide 1

IUPAC Name

N-[4-[1-hydroxy-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C20H24N2O4S.ClH/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24;/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3;1H

InChI Key

LJMRDNZQKNDDBY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.